Product packaging for 2,4-Dichlorobenzyl 4-ethoxybenzoate(Cat. No.:CAS No. 618443-34-8)

2,4-Dichlorobenzyl 4-ethoxybenzoate

Cat. No.: B15082240
CAS No.: 618443-34-8
M. Wt: 325.2 g/mol
InChI Key: JEMJGNPGJJRDRN-UHFFFAOYSA-N
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Description

General Context and Synthetic Utility of Benzoate (B1203000) Esters in Organic Chemistry

Benzoate esters are a cornerstone of organic chemistry, valued for their versatility and stability. chemicalbook.com They are frequently employed as protecting groups for hydroxyl functionalities, given their relative inertness to many reaction conditions and the various methods available for their cleavage. organic-chemistry.orgorganic-chemistry.org The ester linkage is also a key functional group in numerous biologically active molecules and materials. Furthermore, their synthesis, typically through Fischer esterification or acylation of alcohols, is a well-established and efficient process. organic-chemistry.orgmdpi.com The aromatic nature of the benzoate group also influences the solubility and reactivity of the molecule. chemicalbook.com

The utility of benzoate esters extends to various industrial applications. They are found in cosmetic and skin care compositions, serving as emollients and carriers for other ingredients. google.com Additionally, their often pleasant aromas make them valuable components in perfumes and as flavoring agents. chemicalbook.com In the realm of materials science, certain benzoate esters exhibit liquid crystalline properties. nih.gov

Significance of Dichlorinated Benzyl (B1604629) Groups in Molecular Design and Reactivity

The incorporation of a dichlorinated benzyl group into a molecule significantly influences its steric and electronic properties. The presence of two chlorine atoms on the benzene (B151609) ring, as seen in the 2,4-dichloro configuration, creates a distinct electronic environment. Chlorine is an electron-withdrawing group, which can impact the reactivity of the benzyl moiety and adjacent functional groups. This electronic effect can be crucial in directing chemical reactions and in modulating the biological activity of a compound. nih.gov

From a molecular design perspective, the dichlorobenzyl group offers a scaffold that can be further functionalized. The chlorine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of other substituents and the construction of more complex molecules. In medicinal chemistry, the inclusion of chlorine atoms is a common strategy to enhance the metabolic stability and pharmacokinetic profile of drug candidates. nih.govnih.gov More than 250 FDA-approved drugs contain chlorine, highlighting the importance of this halogen in pharmaceutical design. nih.gov

Role of the Ethoxybenzoate Moiety in Chemical Transformations and Derivatization

The 4-ethoxybenzoate moiety provides another layer of functionality and potential for chemical modification. The ethoxy group, an electron-donating group, influences the electronic character of the benzoate ring, which in turn can affect the reactivity of the ester carbonyl group. This moiety can be a precursor for other functional groups. For instance, the ether linkage can be cleaved to reveal a phenol, a versatile intermediate for a wide range of chemical transformations.

The 4-ethoxybenzoate structure is also found in various compounds with interesting properties. For example, ethyl 4-ethoxybenzoate has been investigated for its potential antimicrobial activity. biosynth.com Furthermore, this moiety can be a key component in the synthesis of more complex molecules, including those with potential applications as drug intermediates. google.com The synthesis of derivatives often involves reactions at the ester group or modifications to the ethoxy chain.

Current Research Landscape and Knowledge Gaps Pertaining to 2,4-Dichlorobenzyl 4-ethoxybenzoate

The current body of research on this compound is relatively limited, with much of the available information coming from chemical suppliers and patent literature. uni.lusigmaaldrich.com While the synthesis of related compounds, such as other benzoate esters and dichlorinated aromatics, is well-documented, specific studies focusing on the detailed characterization and application of this particular ester are scarce. mdpi.comgoogle.comgoogle.com

A significant knowledge gap exists regarding the specific physicochemical properties, spectroscopic data, and crystallographic structure of this compound. While predicted data, such as its molecular formula (C16H14Cl2O3) and mass, are available, experimental data from techniques like NMR, IR spectroscopy, and X-ray crystallography are not widely published. uni.lu Furthermore, there is a lack of in-depth studies on its reactivity, potential applications in materials science or medicinal chemistry, and its behavior in different chemical environments. The exploration of its biological activity and potential as a synthon for more complex molecules remains an open area for investigation.

Objectives and Scope of Academic Inquiry into this compound

Future academic inquiry into this compound should aim to fill the existing knowledge gaps. Key objectives would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce high-purity this compound.

Spectroscopic and Crystallographic Characterization: Thoroughly characterizing the compound using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, to confirm its structure. Obtaining single-crystal X-ray diffraction data would provide invaluable insight into its three-dimensional structure and intermolecular interactions.

Physicochemical Property Determination: Measuring key physical properties such as melting point, boiling point, and solubility in various solvents.

Reactivity Studies: Investigating the chemical reactivity of the ester, particularly focusing on reactions involving the ester linkage, the dichlorinated aromatic ring, and the ethoxy group.

Exploration of Potential Applications: Screening the compound for potential biological activity, liquid crystalline properties, or utility as a building block in the synthesis of more complex and potentially valuable molecules.

By systematically addressing these objectives, the scientific community can build a comprehensive understanding of this compound and unlock its potential for future applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14Cl2O3 B15082240 2,4-Dichlorobenzyl 4-ethoxybenzoate CAS No. 618443-34-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

618443-34-8

Molecular Formula

C16H14Cl2O3

Molecular Weight

325.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 4-ethoxybenzoate

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-14-7-4-11(5-8-14)16(19)21-10-12-3-6-13(17)9-15(12)18/h3-9H,2,10H2,1H3

InChI Key

JEMJGNPGJJRDRN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2,4 Dichlorobenzyl 4 Ethoxybenzoate and Its Structural Analogues

Strategic Retrosynthesis and Precursor Preparation

Synthesis of 2,4-Dichlorobenzyl Alcohol and Related Electrophilic Building Blocks

2,4-Dichlorobenzyl alcohol serves as a crucial organic intermediate. guidechem.com Its synthesis can be achieved through several routes, primarily involving the reduction of a corresponding carboxylic acid or the hydrolysis of a benzyl (B1604629) halide.

One common method involves the reduction of 2,4-dichlorobenzoic acid. This can be accomplished using reducing agents such as sodium borohydride (B1222165) in an appropriate solvent like ethanol (B145695). guidechem.com An alternative approach starts with 2,4-dichlorobenzyl chloride, which can be hydrolyzed to the alcohol. guidechem.comprepchem.com To circumvent the formation of by-products like bis(2,4-dichlorobenzyl) ether that can occur during direct hydrolysis with a strong base, a two-stage process is often employed. google.com This involves reacting 2,4-dichlorobenzyl chloride with a water-soluble salt of an organic acid, such as sodium acetate (B1210297), in the presence of a phase transfer catalyst like a tetrabutylammonium (B224687) salt. google.comgoogle.com The resulting ester is then hydrolyzed with a strong base to yield 2,4-dichlorobenzyl alcohol with high purity and yield. google.comgoogle.com For instance, reacting 2,4-dichlorobenzyl chloride with sodium acetate and tetrabutylammonium hydrogen sulphate, followed by hydrolysis with sodium hydroxide (B78521), can produce 2,4-dichlorobenzyl alcohol with a purity of 99.3% and a yield of 94.6%. google.com

Another synthetic pathway begins with 2,4-dichlorotoluene (B165549), which is subjected to chlorination under illumination in the presence of catalysts like azodiisobutyronitrile and triethanolamine (B1662121) to produce 2,4-dichlorobenzyl chloride. patsnap.com This can then be converted to the alcohol as previously described. Biotransformation using baker's yeast has also been explored as a greener alternative for synthesizing halo-substituted benzyl alcohols like 2,4-dichlorobenzyl alcohol. worldwidejournals.com

Table 1: Selected Synthesis Methods for 2,4-Dichlorobenzyl Alcohol

Starting Material Reagents Yield (%) Purity (%) Reference
2,4-Dichlorobenzyl acid Sodium borohydride, Ethanol 85 - guidechem.com
2,4-Dichlorobenzyl chloride Sodium acetate, Tetrabutylammonium hydrogen sulphate, Sodium hydroxide 94.6 99.3 google.com
2,4-Dichlorobenzyl chloride Acetic acid, Sodium hydroxide, Tetrabutylammonium hydrogen sulphate 95 99.8 prepchem.com

Preparation of 4-Ethoxybenzoic Acid and its Derivatives, including Ethyl 4-ethoxybenzoate

4-Ethoxybenzoic acid is a versatile aromatic carboxylic acid used in the synthesis of pharmaceuticals, liquid crystals, and other specialty chemicals. chemimpex.comchemicalbook.com It is typically prepared from 4-hydroxybenzoic acid through Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. The resulting 4-ethoxybenzoic acid is a white to light yellow crystalline powder. chemicalbook.com

Ethyl 4-ethoxybenzoate, an important derivative, can be synthesized through several routes. Direct esterification of 4-ethoxybenzoic acid with ethanol is a common method. Another approach involves the etherification of ethyl 4-hydroxybenzoate (B8730719) with an ethylating agent. A specific synthesis involves the reaction of 1-(4-ethoxyphenyl)-2,2,2-trichloroethanol with sodium in ethanol, catalyzed by cupric chloride and 1,10-phenanthroline, yielding ethyl 4-ethoxybenzoate. prepchem.com This derivative is a colorless viscous liquid. chemicalbook.com

Table 2: Properties of 4-Ethoxybenzoic Acid and Ethyl 4-ethoxybenzoate

Compound Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Reference
4-Ethoxybenzoic acid C9H10O3 166.17 197-199 - chemicalbook.comnih.gov
Ethyl 4-ethoxybenzoate C11H14O3 194.23 9 145-150 (13 mmHg) chemicalbook.combiosynth.com

Esterification Pathways and Reaction Optimization

The formation of the ester bond between 2,4-dichlorobenzyl alcohol and 4-ethoxybenzoic acid is the final key step in the synthesis of 2,4-Dichlorobenzyl 4-ethoxybenzoate. Several esterification methodologies can be employed, each with its own set of advantages and challenges.

Direct Esterification Approaches and Catalyst Evaluation

Direct esterification, also known as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction typically requires the removal of water to shift the equilibrium towards the product. masterorganicchemistry.com Various acid catalysts can be used, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts. masterorganicchemistry.comorganic-chemistry.org The use of heterogeneous catalysts, such as silica (B1680970) chloride or porous phenolsulfonic acid-formaldehyde (PSF) resins, is advantageous as they can be easily recovered and recycled. organic-chemistry.org For example, a porous polymeric acid catalyst has been shown to effectively catalyze the direct esterification of various carboxylic acids and alcohols at moderate temperatures (50-80°C) without the need for water removal, achieving high yields. organic-chemistry.org

Transesterification Strategies and Kinetic Studies

Transesterification is an alternative pathway where an ester is reacted with an alcohol in the presence of a catalyst to produce a different ester. researchgate.net This method could be applied to the synthesis of this compound by reacting ethyl 4-ethoxybenzoate with 2,4-dichlorobenzyl alcohol. This reaction is also an equilibrium process and can be catalyzed by acids or bases. researchgate.net

Kinetic studies of transesterification reactions, such as those involving substituted phenyl benzoates, provide insights into the reaction mechanism and the influence of substituents on the reaction rate. researchgate.net Studies have shown that the reaction rate is influenced by the electronic nature of the substituents on both the benzoyl and aryloxy moieties. researchgate.net The kinetics of transesterification are often studied to optimize reaction conditions, such as temperature and catalyst concentration, to maximize yield and reaction rate. mdpi.comnih.gov For instance, kinetic studies of benzoic acid esterification with 1-butyl alcohol have determined the reaction to be first order with respect to the carboxylic acid and have calculated activation energies for the forward and reverse reactions. dnu.dp.uaresearchgate.net

Acyl Halide/Alcohol Coupling Methodologies

For esterifications that are sensitive or where the equilibrium of direct esterification is unfavorable, the use of a more reactive carboxylic acid derivative, such as an acyl halide, is a common strategy. In this approach, 4-ethoxybenzoic acid would first be converted to 4-ethoxybenzoyl chloride, for example, by reacting it with thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with 2,4-dichlorobenzyl alcohol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl by-product. This method is generally high-yielding and proceeds under milder conditions than direct esterification.

Novel Synthetic Routes and Methodology Development

The pursuit of more efficient, controlled, and environmentally benign methods for the synthesis of specialty chemicals like this compound is a continuous endeavor in chemical research. This section explores advanced synthetic methodologies that represent a departure from traditional esterification techniques, focusing on catalytic processes under mild conditions, the implementation of flow chemistry, and the adoption of green chemistry principles.

Catalytic Esterification under Mild Conditions

Traditional esterification methods often require harsh conditions, such as high temperatures and the use of strong, corrosive mineral acids (e.g., sulfuric acid), leading to potential side reactions and environmental concerns. researchgate.netdergipark.org.tr Modern approaches focus on the development of highly efficient catalysts that can promote the esterification of 2,4-dichlorobenzyl alcohol and 4-ethoxybenzoic acid under milder, more controlled conditions.

Recent research has demonstrated the utility of various catalytic systems for the synthesis of esters from substituted benzoic acids and alcohols. epa.gov These include both homogeneous and heterogeneous catalysts. For instance, solid acid catalysts like modified montmorillonite (B579905) K10 have been shown to effectively catalyze the esterification of substituted benzoic acids with alcohols in solvent-free conditions, offering advantages in terms of catalyst reusability and reduced environmental impact. epa.gov Similarly, ion-exchange resins such as Dowex H+ have been successfully employed for the esterification of benzoic acid derivatives, providing high yields and a simple work-up procedure. nih.gov

Another promising avenue is the use of enzymatic catalysts, particularly immobilized lipases. nih.gov Lipases can catalyze ester formation with high selectivity under very mild temperature and pH conditions, often in non-conventional organic solvents or even solvent-free systems. researchgate.netnih.gov The immobilization of these enzymes on solid supports enhances their stability and allows for easy separation and reuse, aligning with the principles of green chemistry. nih.govmdpi.comacs.org For the synthesis of this compound, a lipase-catalyzed approach would involve the reaction of 2,4-dichlorobenzyl alcohol with 4-ethoxybenzoic acid or an activated form of the acid, such as an anhydride. researchgate.net

Table 1: Comparison of Catalytic Systems for Esterification of Benzoic Acid Analogues

Catalyst System Reactants Conditions Yield (%) Reference
Dowex 50W-X8/NaI Benzoic acid, Methanol Reflux, 24h 82 nih.gov
Montmorillonite K10 Substituted benzoic acids, Benzyl alcohol Solvent-free High epa.gov
Lipozyme TL-IM Benzoic anhydride, Benzyl alcohol 50°C, 6h, solvent-free 92 researchgate.net
Deep Eutectic Solvent Benzoic acid, Ethanol 75°C 88.3 dergipark.org.trdergipark.org.tr
Gold Nanoparticles Benzyl alcohol, Oxygen 100°C, 2 bar O₂ - (forms benzyl benzoate) qualitas1998.netcnr.it

This table presents data for the esterification of benzoic acid and its derivatives as models for the synthesis of this compound.

Exploration of Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. acs.orgnih.gov This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction efficiency, higher yields, and better product selectivity compared to traditional batch processes. acs.org

For the synthesis of this compound, a flow process could be designed where solutions of 2,4-dichlorobenzyl alcohol and 4-ethoxybenzoic acid are mixed and passed through a heated reactor containing a packed bed of a solid acid catalyst, such as Amberlyst-15H. nih.gov The continuous removal of the product from the reaction zone can help to shift the equilibrium towards the desired ester, and the integration of in-line purification modules can lead to a fully automated synthesis and work-up procedure.

The advantages of a flow-based synthesis for this target molecule would include enhanced safety, particularly when dealing with reactive intermediates, scalability, and the potential for rapid optimization of reaction conditions. While specific examples for the flow synthesis of this compound are not yet prevalent in the literature, the successful application of flow chemistry to the synthesis of other aryl benzoates and related esters demonstrates its significant potential. ambeed.comacs.org

Table 2: Parameters for a Hypothetical Flow Synthesis of this compound

Parameter Description Rationale
Reactants 2,4-Dichlorobenzyl alcohol, 4-Ethoxybenzoic acid Starting materials for the target ester.
Catalyst Packed bed of a solid acid catalyst (e.g., Amberlyst-15H) Allows for heterogeneous catalysis, easy separation, and reusability. nih.gov
Solvent A high-boiling, non-polar solvent (e.g., Toluene) To dissolve reactants and facilitate reaction at elevated temperatures.
Flow Rate Optimized for desired residence time To control the extent of reaction and maximize yield.
Temperature 80-120°C To provide sufficient activation energy for the esterification.
Reactor Packed-bed reactor To contain the solid catalyst and provide a large surface area for reaction.
Purification In-line scavenger resin or liquid-liquid extraction To remove unreacted starting materials and by-products.

This table outlines a conceptual flow chemistry setup based on established principles for similar esterification reactions.

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize waste, reduce energy consumption, and use renewable resources. nih.govnih.gov The synthesis of this compound can be made more sustainable through several strategies.

One key approach is the use of heterogeneous catalysts, as mentioned previously. Catalysts like modified clays (B1170129) and ion-exchange resins are non-corrosive, can be easily separated from the reaction mixture by simple filtration, and can often be reused multiple times, which reduces waste and cost. epa.govnih.gov

Enzymatic catalysis is another cornerstone of green synthesis. researchgate.netnih.gov Lipases, for example, operate under mild conditions, are biodegradable, and can be used in solvent-free systems, which eliminates the need for volatile organic compounds. The high selectivity of enzymes can also reduce the formation of by-products, leading to higher purity of the final product. nih.gov

The choice of solvent is also a critical factor in green chemistry. The use of water or other environmentally benign solvents is preferred over hazardous organic solvents. acs.org Research into performing esterifications in deep eutectic solvents (DES), which are biodegradable and have low toxicity, has shown promising results for the synthesis of benzoic acid esters. dergipark.org.trdergipark.org.tr

Table 3: Green Chemistry Metrics for Different Synthetic Approaches

Approach Key Green Chemistry Principle Potential Advantage for Synthesis Reference
Heterogeneous Catalysis Atom Economy, Catalysis Reusable catalyst, reduced waste, easier purification. epa.govnih.gov
Enzymatic Catalysis Use of Renewable Feedstocks, Catalysis Mild conditions, high selectivity, biodegradable catalyst. researchgate.netnih.gov
Flow Chemistry Energy Efficiency, Safer Chemistry Improved heat transfer, better control, smaller footprint. acs.orgnih.gov
Use of Greener Solvents Safer Solvents and Auxiliaries Reduced environmental impact and toxicity (e.g., water, DES). dergipark.org.trdergipark.org.tracs.org
One-Pot Synthesis Prevention of Waste Reduced number of steps, less solvent and energy use. qualitas1998.netcnr.it

This table highlights how different advanced methodologies align with the principles of green chemistry.

In Depth Structural Elucidation and Spectroscopic Analysis of 2,4 Dichlorobenzyl 4 Ethoxybenzoate

Solid-State Structure Determination via X-ray Crystallography

No published crystal structure for 2,4-Dichlorobenzyl 4-ethoxybenzoate could be located in the Cambridge Crystallographic Data Centre (CCDC) or other crystallographic databases. However, analysis of a closely related compound, 2,4-Dichlorobenzyl 2-methoxybenzoate (B1232891) , provides valuable insights into the likely solid-state characteristics. nih.gov

Conformational Analysis and Dihedral Angle Studies

For 2,4-Dichlorobenzyl 2-methoxybenzoate, the dihedral angle between the two aromatic rings is reported to be 10.78(4)°. nih.gov This suggests a relatively planar conformation, which may also be a feature of this compound. The presence of the flexible ester linkage allows for a range of conformations. In a different substituted benzoate (B1203000), ethyl 4-[(4-methylbenzyl)oxy]benzoate, three distinct molecular conformations were observed in the asymmetric unit, with dihedral angles between the phenyl rings of 46.4(1)°, 70.3(1)°, and 62.2(1)°. nih.gov This highlights the conformational flexibility inherent in such molecules, and it is probable that this compound would also exhibit a degree of conformational polymorphism in the solid state.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H···O contacts)

The crystal structure of 2,4-Dichlorobenzyl 2-methoxybenzoate reveals the presence of intermolecular C-H···O contacts, which link the molecules into chains. nih.gov Specifically, a short C—H⋯O contact is observed within the molecule. It is highly probable that this compound would also feature similar C-H···O hydrogen bonds, given the presence of the ester carbonyl oxygen and aromatic and methylene (B1212753) C-H donors. The ethoxy group introduces additional potential for weak intermolecular interactions. The packing is also likely to be influenced by π-π stacking interactions between the aromatic rings, a common feature in the crystal engineering of aromatic esters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound are not available in the public domain. However, the expected resonances can be predicted by examining the spectra of its precursor molecules: 2,4-Dichlorobenzyl alcohol and Ethyl 4-ethoxybenzoate .

Detailed Assignment of Proton and Carbon Resonances (e.g., 2D NMR techniques)

A detailed assignment of the proton (¹H) and carbon (¹³C) NMR spectra would require 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). Based on the spectra of the precursor molecules, the following table predicts the likely chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityNotes
H (ethoxy -CH₃)~1.4TripletFrom Ethyl 4-ethoxybenzoate. nih.gov
H (ethoxy -CH₂)~4.1QuartetFrom Ethyl 4-ethoxybenzoate. nih.gov
H (benzyl -CH₂)~5.3SingletShifted downfield from 2,4-Dichlorobenzyl alcohol (~4.7 ppm) due to the ester linkage. chemicalbook.com
H (aromatic, ethoxybenzoate)6.9 - 8.0DoubletsPattern typical for a 1,4-disubstituted benzene (B151609) ring. nih.gov
H (aromatic, dichlorobenzyl)7.3 - 7.5MultipletComplex pattern due to dichlorosubstitution. chemicalbook.com

Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)Notes
C (ethoxy -CH₃)~14From Ethyl 4-ethoxybenzoate. nih.gov
C (ethoxy -CH₂)~64From Ethyl 4-ethoxybenzoate. nih.gov
C (benzyl -CH₂)~67Shifted downfield from 2,4-Dichlorobenzyl alcohol.
C (aromatic, C-O)~163From Ethyl 4-ethoxybenzoate. nih.gov
C=O (ester)~166Typical ester carbonyl chemical shift.
C (aromatic, C-Cl)130 - 135From 2,4-Dichlorobenzyl alcohol.
C (aromatic, C-H)114 - 132Range covering both aromatic rings.
C (aromatic, C-C=O)~123From Ethyl 4-ethoxybenzoate. nih.gov
C (aromatic, C-CH₂)~135From 2,4-Dichlorobenzyl alcohol.

Conformational Dynamics and Rotational Barriers

In solution, the molecule is expected to exhibit significant conformational flexibility. The primary rotational barriers would be associated with the C-O bonds of the ester group and the C-C bond between the benzyl (B1604629) group and the aromatic ring. Variable temperature NMR studies would be necessary to determine the energy barriers for these rotations. The presence of two distinct aromatic systems would likely lead to complex dynamic behavior.

Solid-State NMR for Amorphous Forms

No studies on the amorphous forms of this compound using solid-state NMR (ssNMR) have been reported. Should an amorphous form be prepared, ssNMR would be a crucial technique for its characterization. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would provide information on the local environment of the carbon atoms, and techniques like dipolar dephasing could help in assigning resonances to protonated and non-protonated carbons. Such studies would be invaluable for understanding the molecular conformation and packing in the non-crystalline state.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns.

While specific experimental fragmentation data for this compound is not widely published, the fragmentation pathways can be predicted based on the established principles of mass spectrometry and the known behavior of related ester compounds. The primary fragmentation of esters in mass spectrometry often involves cleavage at the ester linkage.

For this compound, two main fragmentation pathways are anticipated upon ionization. The first involves the cleavage of the C-O bond between the carbonyl carbon and the benzyl oxygen, leading to the formation of a 4-ethoxybenzoyl cation and a 2,4-dichlorobenzyl radical. The second major pathway is the cleavage of the O-CH2 bond, resulting in a 4-ethoxybenzoate radical and a 2,4-dichlorobenzyl cation.

The most probable fragmentation will lead to the formation of the most stable carbocation. The 2,4-dichlorobenzyl cation is a key fragment and its stability will influence the fragmentation pattern. Further fragmentation of the 4-ethoxybenzoyl cation can occur through the loss of carbon monoxide (CO) to form a 4-ethoxyphenyl cation. The 4-ethoxybenzoate moiety can also undergo fragmentation, such as the loss of an ethyl group.

A plausible fragmentation pathway can be outlined as follows:

Formation of the 2,4-dichlorobenzyl cation: This is expected to be a prominent fragmentation pathway, resulting in a cation with a characteristic isotopic pattern due to the two chlorine atoms.

Formation of the 4-ethoxybenzoyl cation: This cation is also a likely product of the initial fragmentation.

Subsequent fragmentation: The initially formed cations can undergo further fragmentation, leading to a series of smaller ions that can be detected in the mass spectrum.

The molecular formula of this compound is C16H14Cl2O3. The presence of two chlorine atoms results in a distinctive isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.77% and 24.23%, respectively. This leads to a characteristic M, M+2, and M+4 pattern for ions containing two chlorine atoms.

High-resolution mass spectrometry allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which can be used to confirm the elemental composition and verify the isotopic abundance.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

AdductPredicted m/z
[M+H]⁺325.03928
[M+Na]⁺347.02122
[M-H]⁻323.02472
[M+NH₄]⁺342.06582
[M+K]⁺362.99516
[M+H-H₂O]⁺307.02926
[M+HCOO]⁻369.03020
[M+CH₃COO]⁻383.04585

Vibrational Spectroscopy for Functional Group and Bond Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule.

The vibrational spectrum of this compound is expected to show characteristic bands corresponding to its ester linkage and two aromatic rings.

Ester Linkage: The most prominent vibrational mode of the ester group is the C=O stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹ in the IR spectrum. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic rings. The C-O stretching vibrations of the ester group are expected to appear in the 1000-1300 cm⁻¹ region.

Aromatic Rings: The aromatic rings will give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also be observed at lower wavenumbers.

Other Functional Groups: The C-O-C stretching vibrations of the ethoxy group will also be present. The C-Cl stretching vibrations of the dichlorinated benzyl group are expected in the fingerprint region of the spectrum.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
EsterC=O Stretch1715-1730
EsterC-O Stretch1250-1300
EsterO-C-C Stretch1100-1130
AromaticC-H Stretch3000-3100
AromaticC=C Stretch1450-1600
Ether (Ethoxy)C-O-C Stretch1040-1150
Alkyl (Ethoxy)C-H Stretch2850-2980
Aryl HalideC-Cl Stretch600-800

Conformational Sensitivity in Vibrational Spectra

The vibrational spectra of esters can be sensitive to conformational changes, particularly rotation around the C-O and C-C single bonds of the ester group. Different conformers can have slightly different vibrational frequencies, which may lead to broadening of the spectral bands or the appearance of multiple peaks for a single vibrational mode.

Chemical Reactivity and Mechanistic Investigations of 2,4 Dichlorobenzyl 4 Ethoxybenzoate

Hydrolysis Kinetics and Mechanisms

The hydrolysis of 2,4-Dichlorobenzyl 4-ethoxybenzoate involves the cleavage of the ester bond to yield 2,4-dichlorobenzyl alcohol and 4-ethoxybenzoic acid. This reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis Studies

Under acidic conditions, the hydrolysis of esters is a reversible process that follows a well-established nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Proton transfer and elimination of the alcohol (in this case, 2,4-dichlorobenzyl alcohol) leads to the formation of the corresponding carboxylic acid (4-ethoxybenzoic acid) and regenerates the acid catalyst. youtube.com

The kinetics of this reaction are typically first-order with respect to both the ester and the acid catalyst. The rate of hydrolysis is influenced by the electronic and steric nature of the substituents on both the acyl and alcohol portions of the ester. For this compound, the electron-donating 4-ethoxy group on the benzoate (B1203000) moiety would be expected to slightly decrease the reactivity of the carbonyl carbon towards nucleophilic attack compared to an unsubstituted benzoate. Conversely, the electron-withdrawing chloro groups on the benzyl (B1604629) ring make the 2,4-dichlorobenzyl alcohol a better leaving group, which could facilitate the final elimination step.

Illustrative Data Table for Acid-Catalyzed Hydrolysis:

Parameter Hypothetical Value Rationale
Rate Constant (k) at 25°C1.2 x 10⁻⁵ M⁻¹s⁻¹Based on typical rates for acid-catalyzed hydrolysis of benzyl benzoates.
Activation Energy (Ea)65 kJ/molReflects the energy barrier for the formation of the tetrahedral intermediate.
Half-life (t₁/₂) at pH 1~16 hoursIllustrative value for slow hydrolysis under acidic conditions.

Base-Mediated Hydrolysis and Saponification

In the presence of a base, such as sodium hydroxide (B78521), esters undergo saponification, an irreversible hydrolysis reaction. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (2,4-dichlorobenzyl alkoxide) as the leaving group. The alkoxide subsequently deprotonates the newly formed carboxylic acid, leading to the final products: a carboxylate salt (sodium 4-ethoxybenzoate) and an alcohol (2,4-dichlorobenzyl alcohol). researchgate.net

The rate of base-mediated hydrolysis is typically first-order in both the ester and the base. The electron-withdrawing chlorine atoms on the benzyl portion of the molecule make the 2,4-dichlorobenzyl alcohol a relatively good leaving group, which would favor the saponification process. The 4-ethoxy group on the benzoate ring, being electron-donating, would slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the initial nucleophilic attack compared to an unsubstituted benzoate.

Illustrative Data Table for Base-Mediated Hydrolysis:

Parameter Hypothetical Value Rationale
Second-Order Rate Constant (k) at 25°C0.08 M⁻¹s⁻¹Based on kinetic studies of similar benzyl benzoate esters under basic conditions.
Activation Energy (Ea)50 kJ/molGenerally lower than acid-catalyzed hydrolysis, reflecting a more facile nucleophilic attack.
Half-life (t₁/₂) at pH 13~1.5 minutesIllustrative value indicating rapid hydrolysis under strongly basic conditions.

Enzymatic Degradation Pathways (if non-biological system focused)

While enzymatic hydrolysis is a biological process, certain enzymes, such as lipases and esterases, can be utilized as catalysts in non-biological, synthetic organic chemistry. These enzymes can offer high selectivity and operate under mild conditions. For instance, lipase-catalyzed hydrolysis of esters proceeds through a mechanism involving a catalytic triad (B1167595) in the enzyme's active site, which facilitates the cleavage of the ester bond. semanticscholar.org The hydrolysis of this compound could potentially be achieved using an immobilized lipase (B570770) in an aqueous-organic solvent system. The enzyme's active site would provide a specific environment for the hydrolysis reaction, potentially leading to different kinetic profiles compared to purely chemical catalysis. nih.gov

Transesterification Reactions and Equilibria

Transesterification is a process where the alcohol moiety of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. In the case of this compound, reaction with a different alcohol (R'-OH) would lead to the formation of a new ester (R'-4-ethoxybenzoate) and 2,4-dichlorobenzyl alcohol.

The reaction is an equilibrium process, and the position of the equilibrium can be influenced by factors such as the relative concentrations of the reactants and products. Using a large excess of the new alcohol or removing one of the products can drive the reaction to completion.

Illustrative Data Table for Transesterification:

Reactant Alcohol (R'-OH) Potential Product Ester Catalyst Illustrative Equilibrium Constant (Keq)
MethanolMethyl 4-ethoxybenzoateAcid or Base~1
Ethanol (B145695)Ethyl 4-ethoxybenzoateAcid or Base>1 (if ethanol is in excess)
IsopropanolIsopropyl 4-ethoxybenzoateAcid or Base<1 (due to steric hindrance)

Note: The data in this table is illustrative. The equilibrium constant will depend on the specific reaction conditions and the nature of the alcohol used.

Reactions Involving the Halogenated Benzyl Moiety

The 2,4-dichlorobenzyl group of the molecule can also participate in reactions, particularly at the benzylic carbon.

Nucleophilic Substitution Reactions at the Benzyl Carbon

While the ester linkage is generally the most reactive site, under certain conditions, nucleophilic substitution can occur at the benzylic carbon, displacing the 4-ethoxybenzoate as a leaving group. Benzylic positions are reactive towards nucleophilic substitution because the formation of a benzylic carbocation intermediate is stabilized by resonance with the aromatic ring. chemistrysteps.comucalgary.ca

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For a primary benzylic substrate like this, an Sₙ2 mechanism is often favored with strong nucleophiles. However, with a good leaving group and in a polar, protic solvent, an Sₙ1 pathway via a resonance-stabilized benzylic carbocation is also possible. The presence of two electron-withdrawing chlorine atoms on the benzene (B151609) ring would slightly destabilize the benzylic carbocation, potentially making an Sₙ1 pathway less favorable than for an unsubstituted benzyl group.

Illustrative Data Table for Nucleophilic Substitution:

Nucleophile Potential Product Plausible Mechanism
Cyanide (CN⁻)2,4-Dichlorobenzyl cyanideSₙ2
Azide (N₃⁻)1-(Azidomethyl)-2,4-dichlorobenzeneSₙ2
Iodide (I⁻)1-(Iodomethyl)-2,4-dichlorobenzeneSₙ2 (Finkelstein reaction)
Phenoxide (PhO⁻)2,4-Dichlorobenzyl phenyl etherSₙ2/Sₙ1

Note: This table provides illustrative examples of potential nucleophilic substitution reactions.

Reductive Dehalogenation Processes

The 2,4-dichlorobenzyl moiety of the molecule is susceptible to reductive dehalogenation, a process of significant environmental and synthetic relevance. While direct studies on this compound are not extensively documented, research on analogous compounds like 2,4-dichlorobenzoate (B1228512) and other chlorinated aromatic compounds provides insight into the potential mechanisms.

Microbial degradation is a key pathway for the reductive dehalogenation of chlorinated benzoates. For instance, the bacterium Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate to 4-chlorobenzoate. nih.govnih.gov This initial step is a crucial part of its metabolic pathway, ultimately leading to the release of halide ions. nih.gov Another anaerobic bacterium, Desulfomonile tiedjei, is known to dechlorinate meta-chlorobenzoates, with studies on 2,5-dichlorobenzoate (B1240473) indicating that deuterium (B1214612) from D2O is specifically incorporated at the site of dehalogenation, suggesting a mechanism that avoids partial ring reduction. researchgate.net

The degradation pathway for 2,4-dichlorobenzoic acid has also been investigated in strains like Corynebacterium sepedonicum KZ-4. researchgate.net In this organism, the degradation proceeds via 4-hydroxybenzoate (B8730719) to protocatechuic acid. researchgate.net These findings suggest that the 2,4-dichlorobenzyl group in this compound could undergo similar microbially-mediated reductive dehalogenation, leading to less halogenated and potentially more biodegradable intermediates.

Table 1: Examples of Reductive Dehalogenation in Related Compounds

Original Compound Organism/System Key Transformation Reference
2,4-Dichlorobenzoate Alcaligenes denitrificans NTB-1 Reductive dechlorination to 4-chlorobenzoate nih.govnih.gov
2,5-Dichlorobenzoate Desulfomonile tiedjei Specific deuteration at the dehalogenation site in D2O researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring

The 4-ethoxybenzoate portion of the molecule exhibits reactivity towards both electrophilic and nucleophilic aromatic substitution, largely governed by the nature of the substituents on the aromatic ring.

Electrophilic Aromatic Substitution (EAS):

The aromatic ring of the benzoate moiety is activated towards electrophilic attack by the electron-donating ethoxy group (-OEt). This group directs incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.com Since the para position is already occupied by the ester linkage, electrophilic substitution is expected to occur predominantly at the ortho positions (positions 3 and 5). The general mechanism for EAS involves the attack of the nucleophilic π-system of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.com

Nucleophilic Aromatic Substitution (SNAr):

While the electron-rich nature of the benzoate ring generally disfavors nucleophilic attack, SNAr can occur under specific conditions, particularly if the ring is activated by strong electron-withdrawing groups. chemistrysteps.comlibretexts.org In the case of this compound, the ester group itself is not a strong enough activator for SNAr. However, the reaction of the ester functional group with nucleophiles is a key aspect of its chemistry.

The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. For instance, hydrolysis of the ester can occur under acidic or basic conditions. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for attack by water. Under basic conditions (saponification), a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and 2,4-dichlorobenzyl alcohol.

For a true SNAr reaction to occur on the benzoate ring, the presence of strong electron-withdrawing groups, typically ortho or para to a good leaving group, is required to stabilize the negatively charged Meisenheimer complex intermediate. chemistrysteps.comlibretexts.org

Table 2: Expected Aromatic Substitution Reactions on the Benzoate Ring

Reaction Type Reagents Expected Product Position Key Factors Reference
Electrophilic Aromatic Substitution Electrophile (e.g., Br₂, HNO₃/H₂SO₄) ortho to the ethoxy group The ethoxy group is an activating, ortho, para-director. masterorganicchemistry.comleah4sci.com

Oxidative Stability and Controlled Degradation Pathways

The oxidative stability of this compound is influenced by both the dichlorinated benzyl ring and the ethoxybenzoate moiety. While the aromatic rings themselves are relatively stable, the benzylic position and the ethoxy group can be susceptible to oxidation.

Studies on the degradation of related compounds such as 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-dichlorophenoxyacetic acid (2,4-D) show that advanced oxidation processes, for example using persulfate activated by heat or Fe²⁺, can effectively degrade the dichlorinated aromatic structure. researchgate.net The degradation of 1,4-dichlorobenzene (B42874) can proceed aerobically, initiated by a dioxygenase enzyme, leading to the formation of dichlorocatechol, which is then further degraded. ethz.ch

The ethoxy group on the benzoate ring can also be a site of oxidative transformation. While the ester group is generally stable to oxidation, the ether linkage can be cleaved under certain oxidative conditions. Furthermore, the benzylic C-H bonds of the 2,4-dichlorobenzyl group are potential sites for radical oxidation.

Controlled degradation could potentially be achieved through photocatalysis or the use of specific oxidizing agents that target either the benzylic position or the electron-rich benzoate ring. The specific pathways and products would be highly dependent on the reaction conditions, including the type of oxidant, catalyst, pH, and temperature.

Table 3: Potential Oxidative Degradation Sites and Processes

Molecular Moiety Potential Reaction Site Possible Degradation Process Related Compound Examples Reference
2,4-Dichlorobenzyl Ring Aromatic Ring Dioxygenase-mediated ring cleavage 1,4-Dichlorobenzene ethz.ch
2,4-Dichlorobenzyl Ring Chlorine atoms Oxidative dehalogenation 2,4-Dichlorophenol researchgate.net
4-Ethoxybenzoate Ethoxy group Oxidative cleavage of the ether linkage General ether chemistry

Design and Synthesis of Novel Derivatives and Analogues of 2,4 Dichlorobenzyl 4 Ethoxybenzoate

Modifications of the Dichlorobenzyl Moiety

Variations in Halogenation Pattern (e.g., 2,6-Dichloro, 3,4-Dichloro)

The substitution pattern of the chlorine atoms on the benzyl (B1604629) ring is a critical determinant of the molecule's three-dimensional structure and electronic properties. The synthesis of analogues with alternative dichlorination patterns, such as 2,6-dichloro and 3,4-dichloro, allows for a systematic investigation of these effects.

The synthesis of these analogues typically begins with the corresponding dichlorobenzyl alcohol or dichlorobenzyl chloride. For instance, 2,6-dichlorobenzyl alcohol can be prepared by reacting 2,6-dichlorobenzyl chloride with an acetate-forming agent like anhydrous sodium acetate (B1210297), followed by hydrolysis. amazonaws.com Similarly, the synthesis of 2-(3,4-dichloro-benzoyl)-benzoic acid derivatives has been reported, indicating the accessibility of the 3,4-dichloro-benzyl precursors. nih.govnih.gov

Once the desired dichlorobenzyl alcohol is obtained, it can be esterified with 4-ethoxybenzoyl chloride to yield the final product. Alternatively, the corresponding dichlorobenzoyl chloride can be synthesized and subsequently reacted with 4-ethoxy-substituted phenols or alcohols. The synthesis of 2,4-dichlorobenzoyl chloride can be achieved from 2,4-dichlorotoluene (B165549) through chlorination and subsequent hydrolysis. nih.gov

A study on the structure of 2,6-dichloro-phenyl 4-methyl-benzoate revealed a significant dihedral angle between the benzene (B151609) and benzoyl rings, highlighting how the halogenation pattern influences molecular conformation. nih.gov

Table 1: Examples of Dichlorobenzyl Moiety Halogenation Variations

Compound NameStarting Material for Benzyl Moiety
2,6-Dichlorobenzyl 4-ethoxybenzoate2,6-Dichlorobenzyl alcohol
3,4-Dichlorobenzyl 4-ethoxybenzoate3,4-Dichlorobenzyl alcohol

Introduction of Other Substituents on the Dichlorobenzyl Ring

Beyond altering the halogenation pattern, the introduction of other functional groups onto the benzyl ring opens up further avenues for modifying the compound's properties. These substituents can range from simple alkyl groups to more complex moieties, each imparting unique electronic and steric effects.

For example, the introduction of a methyl group to create a 2,4-dichloro-6-methylbenzyl moiety would likely alter the steric hindrance around the ester linkage. The synthesis of such an analogue would start from the corresponding substituted toluene, which would undergo side-chain halogenation followed by esterification.

The introduction of electron-donating or electron-withdrawing groups can also be envisaged. While specific examples for the dichlorobenzyl moiety of the target compound are not prevalent in the literature, general methods for the introduction of groups like alkoxy or alkyl groups on aromatic rings are well-established in organic synthesis. sigmaaldrich.comnih.gov

Modifications of the 4-Ethoxybenzoate Moiety

The 4-ethoxybenzoate portion of the molecule provides another key site for structural modification, allowing for changes in polarity, lipophilicity, and hydrogen bonding capacity.

Alteration of the Alkoxy Chain Length or Branching

Varying the length and branching of the alkoxy chain at the 4-position of the benzoate (B1203000) ring can fine-tune the compound's lipophilicity. Analogues with methoxy, propoxy, or isopropoxy groups can be synthesized to study the impact of these changes.

The synthesis of these analogues involves the preparation of the corresponding 4-alkoxybenzoic acids, which are then esterified with 2,4-dichlorobenzyl alcohol. 4-Propoxybenzoic acid and 4-isopropoxybenzoic acid are commercially available or can be synthesized from 4-hydroxybenzoic acid via Williamson ether synthesis. nih.govgoogle.com The synthesis of 4-methoxybenzyl esters from various starting materials, including activated esters and aldehydes, has also been well-documented. youtube.com

Table 2: Examples of Alkoxy Chain Variations in the Benzoate Moiety

Compound NameStarting Material for Benzoate Moiety
2,4-Dichlorobenzyl 4-methoxybenzoate4-Methoxybenzoic acid
2,4-Dichlorobenzyl 4-propoxybenzoate4-Propoxybenzoic acid
2,4-Dichlorobenzyl 4-isopropoxybenzoate4-Isopropoxybenzoic acid

Introduction of Electron-Donating or -Withdrawing Groups on the Benzoate Ring

For example, the introduction of a nitro group (an EWG) at a position on the benzoate ring can be achieved through nitration of a suitable precursor. The synthesis of 4-nitro-benzoate derivatives has been described, often starting from the corresponding nitro-substituted benzoyl chloride. google.com Subsequently, the nitro group can be reduced to an amino group (an EDG). The selective reduction of aromatic nitro compounds to the corresponding amines using reagents like indium in the presence of ammonium (B1175870) chloride is a well-established method. youtube.com

The synthesis of ethyl 2,3-dichloro-4-nitrobenzoate has been reported, demonstrating the feasibility of introducing both halogens and a nitro group onto the benzoate ring.

Synthesis of Stereoisomers and Enantiomerically Pure Compounds

The synthesis of stereoisomers and enantiomerically pure compounds is crucial for understanding the potential stereospecific interactions of these molecules. If a chiral center is introduced into either the benzyl or the benzoate moiety, the resulting enantiomers or diastereomers could exhibit different properties.

While the parent compound, 2,4-Dichlorobenzyl 4-ethoxybenzoate, is achiral, the introduction of a substituent at the benzylic carbon would create a chiral center. The enantioselective synthesis of such analogues could be achieved through several strategies. One approach involves the asymmetric reduction of a corresponding ketone precursor to yield a chiral alcohol. The use of biocatalysts, such as baker's yeast, has been reported for the asymmetric reduction of halo-substituted carbonyl compounds to produce chiral alcohols.

Another strategy is the enantioselective acylation of a racemic alcohol, where a chiral catalyst preferentially acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. Chiral N-heterocyclic carbenes have been shown to be effective catalysts for the enantioselective acylation of secondary alcohols. amazonaws.com The enantioselective dichlorination of allylic alcohols has also been developed, which could be a potential route to chiral dichlorinated precursors. nih.gov

The synthesis of enantiopure compounds often relies on starting with a chiral precursor or employing a chiral catalyst or auxiliary during the synthesis. The preparation of chiral secondary alcohols with high optical purity has been a subject of interest, with methods like catalytic asymmetric synthesis being developed.

The systematic design and synthesis of derivatives and analogues of this compound offer a vast landscape for chemical exploration. By strategically modifying the dichlorobenzyl and 4-ethoxybenzoate moieties, a diverse library of compounds can be generated. The variation of halogenation patterns, the introduction of a wide array of substituents, the alteration of the alkoxy chain, and the synthesis of stereochemically defined molecules are all viable strategies to fine-tune the physicochemical properties of the parent compound. The research findings and synthetic methodologies discussed herein provide a solid foundation for future investigations into this versatile chemical scaffold.

Development of Hybrid Structures and Conjugates

The development of hybrid molecules, which involves the covalent linking of two or more distinct pharmacophores or functional moieties, represents a contemporary approach in medicinal and materials chemistry. This strategy aims to create synergistic effects, enhance biological activity, or introduce novel functionalities. In the context of this compound, the creation of hybrid structures and conjugates can be envisioned through several synthetic pathways, primarily by leveraging the ester linkage and the aromatic rings for further functionalization.

One of the most versatile methods for creating such hybrids is through the formation of hydrazone linkages. This involves the condensation reaction between a hydrazide and an aldehyde or ketone. To apply this to the this compound scaffold, one could first synthesize a hydrazide derivative of the 4-ethoxybenzoic acid portion of the molecule. This can be achieved by reacting the corresponding ester with hydrazine (B178648) hydrate (B1144303). The resulting 4-ethoxybenzohydrazide can then be reacted with a variety of aldehydes or ketones that contain another desired chemical moiety, leading to the formation of a stable hydrazone-linked hybrid molecule.

For instance, a hybrid molecule could be synthesized by reacting 4-ethoxybenzohydrazide with an aldehyde-containing bioactive heterocycle. This approach allows for the modular combination of the 4-ethoxybenzoate unit with a wide array of other chemical entities. The general synthetic route for such a hydrazone derivative is depicted below:

Step 1: Synthesis of 4-ethoxybenzohydrazide

Ethyl 4-ethoxybenzoate + Hydrazine hydrate → 4-ethoxybenzohydrazide + Ethanol (B145695)

Step 2: Synthesis of the Hydrazone Hybrid

4-ethoxybenzohydrazide + R-CHO (Aldehyde) → 4-ethoxybenzoyl hydrazone derivative + Water

This synthetic strategy is highly adaptable, where 'R-CHO' can represent a diverse range of aldehyde-containing molecules, including but not limited to, substituted benzaldehydes, heterocyclic aldehydes, or aliphatic aldehydes.

Another approach to forming hybrid structures is to modify the 2,4-dichlorobenzyl alcohol precursor before the esterification step. For example, the 2,4-dichlorobenzyl moiety could be conjugated to another molecule of interest, and the resulting hybrid alcohol could then be esterified with 4-ethoxybenzoic acid to yield the final hybrid compound.

The following table provides illustrative examples of potential hybrid structures that could be synthesized based on the principles discussed. It is important to note that these are representative examples to demonstrate the concept of hybrid design based on the this compound scaffold.

Compound NameParent MoietyConjugated MoietyLinkage Type
N'-(4-hydroxybenzylidene)-4-ethoxybenzohydrazide4-ethoxybenzoic acid4-hydroxybenzaldehydeHydrazone
4-ethoxy-N'-(1-phenylethylidene)benzohydrazide4-ethoxybenzoic acidAcetophenoneHydrazone
2,4-dichloro-5-(hydroxymethyl)benzyl 4-ethoxybenzoate2,4-dichlorobenzyl alcohol-Ester

The design and synthesis of such hybrid molecules open up avenues for exploring new chemical spaces and potentially discovering compounds with enhanced or entirely new properties. The modular nature of these synthetic approaches allows for the systematic variation of the conjugated moieties, enabling the fine-tuning of the final compound's characteristics. Future research in this area could focus on the synthesis and characterization of a library of such hybrid compounds and the evaluation of their biological or material properties.

Computational Chemistry and Molecular Modeling for 2,4 Dichlorobenzyl 4 Ethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Density Functional Theory (DFT) is a common and effective method for these calculations.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. For a related compound containing a 2,4-dichlorobenzyl group, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the FMO energy gap was found to be consistent across different solvents, suggesting minimal solvent influence on its electronic stability. researchgate.net A similar approach for 2,4-Dichlorobenzyl 4-ethoxybenzoate would involve calculating these orbital energies to predict its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

ParameterEnergy (eV)
HOMO Energy(Value)
LUMO Energy(Value)
HOMO-LUMO Gap(Value)

Note: The data in this table is hypothetical and serves as an example of the parameters that would be calculated in a computational study. Specific values would require dedicated DFT calculations.

Electrostatic Potential Surface (ESP) Mapping

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including electrophilic and nucleophilic attacks. In an ESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For a molecule like this compound, the oxygen atoms of the ester and ethoxy groups would be expected to show negative potential, while the hydrogen atoms of the aromatic rings would exhibit positive potential. A computational study on a similar molecule, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, utilized MEP (Molecular Electrostatic Potential) maps to confirm nucleophilic and electrophilic sites. researchgate.net

Conformational Energy Landscapes and Isomer Stability

Molecules with rotatable bonds, such as this compound, can exist in various conformations. The conformational energy landscape maps the potential energy of the molecule as a function of its dihedral angles. By calculating the energies of different conformers, the most stable, low-energy conformations can be identified. This analysis is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules. The stability of different isomers can also be compared by calculating their ground-state energies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and interactions with its environment.

Investigation of Molecular Flexibility and Conformational Sampling

MD simulations can explore the conformational space of this compound by simulating its movements over a period of time. This allows for the observation of bond rotations and the flexibility of different parts of the molecule. The resulting trajectory provides a statistical representation of the different conformations the molecule can adopt at a given temperature. A study on substituted benzoate (B1203000) anions highlighted the use of spectroscopic techniques to understand the extent of reorientational motion, which is consistent with large-amplitude anisotropic motion. nih.gov

Solvation Effects and Solvent Interactions

The solvent environment can significantly influence the conformation and behavior of a molecule. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules. This allows for the study of how the solvent affects the conformational preferences of the molecule and the stability of different conformers. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. A computational study on a related compound containing a 2,4-dichlorobenzyl group showed that while the FMO energy gap was minimally affected by solvents, the molecule exhibited greater stability in polar environments. researchgate.net

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are invaluable for the structural elucidation of newly synthesized compounds and for the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT functionals like B3LYP. The accuracy of these predictions is highly dependent on the chosen basis set. For a molecule like this compound, theoretical calculations can help in assigning the signals in its complex NMR spectrum to specific protons and carbon atoms within the molecule. The predicted chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculations not only predict the positions of the absorption bands but also their intensities. By analyzing the vibrational modes, specific bands can be assigned to the stretching and bending vibrations of the functional groups present in this compound, such as the C=O of the ester, the C-O-C ether linkage, and the C-Cl bonds on the benzene (B151609) ring. Discrepancies between calculated and experimental frequencies, which often arise from the harmonic approximation used in the calculations, can be corrected using scaling factors.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predictions are crucial for understanding the electronic structure and chromophoric properties of the molecule. A study on a related ethyl benzoate derivative demonstrated the utility of the time-dependent DFT method in comparing theoretically computed spectra with experimental UV-Vis spectra. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Parameter Predicted Value Computational Method
¹H NMR (δ, ppm) Aromatic Protons: 6.8 - 8.0Methylene Protons (-OCH₂-): 5.3Ethyl Protons (-OCH₂CH₃): 4.1 (q), 1.4 (t)GIAO-DFT/B3LYP/6-311+G(d,p)
¹³C NMR (δ, ppm) Carbonyl Carbon: ~165Aromatic Carbons: 110 - 160Methylene Carbon (-OCH₂-): ~65Ethyl Carbons (-OCH₂CH₃): ~63, ~14GIAO-DFT/B3LYP/6-311+G(d,p)
IR (cm⁻¹) C=O Stretch: ~1720C-O-C Stretch: 1250-1300C-Cl Stretch: 700-800DFT/B3LYP/6-311+G(d,p)
UV-Vis (λmax, nm) ~250, ~290TD-DFT/B3LYP/6-311+G(d,p)

Note: The values in this table are hypothetical and illustrative of the types of data that would be generated through computational prediction. They are based on typical values for similar functional groups and structures.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is a function of its molecular structure and physicochemical properties. For a compound like this compound, QSRR studies could be employed to predict its reactivity in various chemical transformations, such as hydrolysis of the ester bond or nucleophilic substitution on the benzyl (B1604629) group.

The development of a QSRR model involves several key steps:

Dataset Selection: A series of structurally related compounds with known reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., HOMO/LUMO energies, partial charges).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the observed reactivity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For benzoate esters, QSRR studies could focus on predicting their rate of hydrolysis under different conditions. Descriptors such as the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters could be important predictors of reactivity. Research on other classes of esters, such as alkoxyphenylcarbamic acid esters, has successfully used simulated ¹H and ¹³C NMR chemical shifts, along with other descriptors, to build QSRR models for predicting chromatographic retention factors, which are related to physicochemical properties influencing reactivity. nih.gov

Table 2: Illustrative Descriptors for a QSRR Study of Benzoate Ester Reactivity

Descriptor Type Descriptor Example Potential Influence on Reactivity
Electronic Partial Charge on Carbonyl CarbonA more positive charge would increase susceptibility to nucleophilic attack.
Electronic LUMO EnergyA lower LUMO energy indicates greater electrophilicity and higher reactivity towards nucleophiles.
Steric Steric Hindrance around Ester GroupIncreased steric bulk would decrease the rate of hydrolysis.
Topological Wiener IndexRelates to the branching of the molecule, which can influence its accessibility and reactivity.
Thermodynamic Heat of FormationCan be correlated with the stability of the molecule and its transition states.

In Silico Screening for Interactions with Catalytic Surfaces or Material Interfaces

In silico screening methods are powerful computational techniques used to predict and analyze the interactions between a molecule and a surface, such as a catalyst or a material interface. For this compound, these methods could be used to investigate its behavior in various technologically relevant scenarios, for instance, its synthesis via heterogeneous catalysis or its adsorption and potential degradation on environmental surfaces.

Interactions with Catalytic Surfaces: The synthesis of esters can often be facilitated by solid acid or base catalysts. Computational methods, particularly DFT, can be used to model the adsorption of reactants, such as 2,4-dichlorobenzyl alcohol and 4-ethoxybenzoic acid, onto a catalyst surface. By calculating the adsorption energies and modeling the reaction pathways, researchers can gain insights into the reaction mechanism and identify the most effective catalytic materials. For example, first-principles density functional calculations have been used to study the oxidation of alkanes on transition metal surfaces, providing a framework for understanding catalytic reactions at a molecular level. rsc.org

Interactions with Material Interfaces: The fate of this compound in the environment could be influenced by its interactions with various material interfaces, such as soil minerals or airborne particulates. Molecular dynamics (MD) simulations and DFT calculations can be used to study the adsorption geometry, binding energy, and potential degradation pathways of the molecule on these surfaces. These studies can help in assessing the environmental persistence and potential for remediation of this compound.

The in silico screening process typically involves:

Building Models: Creating accurate models of both the molecule of interest and the surface.

Docking/Adsorption Simulations: Simulating the approach and binding of the molecule to the surface to identify stable adsorption sites and geometries.

Energy Calculations: Calculating the interaction energies to determine the strength of the binding.

Reaction Pathway Modeling: For catalytic processes, modeling the elementary steps of the reaction to understand the mechanism and kinetics.

These computational approaches provide a molecular-level understanding that can guide the design of new catalysts and materials and help in predicting the environmental behavior of chemical compounds.

Advanced Applications in Chemical Research and Beyond

Role as a Precursor in Multi-Step Organic Synthesis

The molecular architecture of 2,4-Dichlorobenzyl 4-ethoxybenzoate makes it a versatile precursor for the synthesis of more complex organic molecules. Its utility in this regard stems from the reactivity of its ester linkage and the potential for functional group interconversion on both aromatic rings.

The synthesis of this compound itself is typically achieved through the esterification of 4-ethoxybenzoic acid and 2,4-dichlorobenzyl alcohol. chemicalbook.com This reaction, often catalyzed by an acid, forms the stable ester bond that can, under specific conditions, be cleaved to yield the constituent acid and alcohol or transformed into other functional groups.

The presence of the ester group allows for several synthetic transformations:

Hydrolysis: The ester can be hydrolyzed back to 4-ethoxybenzoic acid and 2,4-dichlorobenzyl alcohol, which can then be used in other synthetic pathways.

Transesterification: Reaction with a different alcohol can produce a new ester, allowing for the introduction of varied alkyl or aryl groups.

Amidation: The ester can be converted to an amide by reaction with an amine, providing a route to a different class of compounds with potential biological or material properties.

The chlorinated aromatic ring and the benzyl (B1604629) ether linkage also offer sites for further modification, expanding its role as a synthetic intermediate.

Exploration in Materials Science and Polymer Chemistry

The distinct structural components of this compound suggest its potential for use in the development of new materials and polymers.

As Monomers for Specialty Polymers

While not a conventional monomer itself, this compound could be chemically modified to introduce a polymerizable functional group. For instance, the aromatic rings could be functionalized with vinyl or other polymerizable moieties. The resulting monomer would carry the dichlorobenzyl and ethoxybenzoate groups, which could impart specific properties to the final polymer, such as:

Flame Retardancy: The presence of chlorine atoms is known to confer flame-retardant properties to materials.

Modified Optical and Thermal Properties: The aromatic nature of the compound could enhance the refractive index and thermal stability of a polymer.

Research into functional polymers derived from similar benzoate (B1203000) structures has shown that the incorporation of such molecules can lead to materials with tailored properties. acs.org

As Additives or Modifiers in Material Formulations

Benzyl benzoate, a structurally related compound, is utilized as a plasticizer in various polymers, including cellulose (B213188) derivatives. polymeradd.co.th Plasticizers are added to polymers to increase their flexibility and durability. By analogy, this compound could potentially act as a specialty additive in polymer formulations. The dichlorophenyl group, in particular, could modify the properties of the host polymer by:

Increasing the density and modifying the refractive index.

Altering the solubility and miscibility with other components.

Enhancing resistance to degradation.

The specific combination of the ethoxy group and the dichlorobenzyl moiety offers a unique balance of polarity and rigidity that could be exploited in the formulation of advanced materials.

Potential as a Ligand or Supporting Component in Catalytic Systems

The oxygen and chlorine atoms in this compound possess lone pairs of electrons that could coordinate to metal centers, suggesting its potential application as a ligand in catalytic systems. The formation of metal complexes can influence the reactivity and selectivity of a catalyst.

The ether and carbonyl oxygen atoms could act as bidentate or monodentate ligands for a variety of transition metals. Furthermore, the chlorine atoms on the benzyl ring could also participate in coordination, potentially leading to the formation of stable catalyst complexes. While research on benzyl benzoate itself as a ligand is not widespread, the principles of coordination chemistry suggest that molecules with similar functionalities can be effective in catalysis. researchgate.net The electronic properties of the aromatic rings, influenced by the chloro and ethoxy substituents, would also play a role in the stability and activity of any resulting catalyst.

Development of Analytical Methods Utilizing or Targeting the Compound

The development of precise analytical methods is crucial for the detection and quantification of chemical compounds in various matrices. For a chlorinated organic compound like this compound, established analytical techniques can be readily adapted.

Standard methods for the analysis of similar compounds often involve chromatographic separation followed by detection. acs.orgacs.orgrsc.org

Analytical TechniquePotential Application for this compound
Gas Chromatography-Mass Spectrometry (GC-MS) Due to its volatility, GC-MS would be a suitable method for the separation and identification of the compound, with the mass spectrometer providing a unique fragmentation pattern for unambiguous identification.
High-Performance Liquid Chromatography (HPLC) HPLC coupled with a UV detector or a mass spectrometer (LC-MS) would be effective for the analysis of this compound in more complex mixtures or for non-volatile samples. The aromatic rings would provide strong UV absorbance for sensitive detection.

Furthermore, the unique structure of this compound could be utilized in the development of new analytical standards or reference materials for quality control in various chemical processes.

Future Directions and Emerging Research Avenues for 2,4 Dichlorobenzyl 4 Ethoxybenzoate

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis

Predictive Retrosynthesis and Forward Prediction: AI models are rapidly developing the capacity for retrosynthesis planning, which involves identifying potential synthetic pathways to a target molecule. nih.govcas.org For 2,4-Dichlorobenzyl 4-ethoxybenzoate, an AI tool could propose various routes, potentially identifying more efficient or cost-effective methods than traditional approaches that might involve acyl chlorination or transesterification. google.comacs.org These systems are trained on vast datasets of known chemical reactions. cas.org Furthermore, forward-reaction prediction tools can assess the viability of these proposed routes, identifying potential side products and impurities, thereby accelerating the optimization process. nih.gov

High-Throughput Experimentation and Automation: Integrating AI with robotic platforms for high-throughput experimentation represents a frontier in chemical synthesis. nih.gov This synergy allows for the rapid testing of numerous reaction conditions (e.g., catalysts, solvents, temperatures) to optimize the yield and purity of this compound. Machine learning algorithms can analyze the results of these experiments in real-time to suggest the next set of conditions to test, creating a closed-loop optimization cycle. nih.gov This approach streamlines the development process, making the synthesis faster and more resource-efficient. nih.gov

Data-Driven Model Enhancement: The accuracy of AI in chemical synthesis is highly dependent on the quality and diversity of the data used for training. cas.org A significant future direction involves enriching reaction databases with high-quality data, including information on both successful and failed reactions. For specialty chemicals like this compound, contributing detailed synthesis data to such databases would, in turn, improve the predictive accuracy of AI models for it and structurally similar compounds. Collaborations, such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium, highlight the industry's move towards leveraging data-driven synthesis planning. nih.govmit.edu

Table 1: Potential AI/ML Applications in the Synthesis of this compound
AI/ML ApplicationObjectivePotential Impact on SynthesisKey Requirement
Retrosynthesis PlanningIdentify novel and efficient synthetic routes.Discovery of pathways with lower costs, higher atom economy, or fewer steps.Access to large, diverse reaction databases. cas.org
Forward-Reaction PredictionValidate proposed routes and predict outcomes.Reduced number of failed experiments; better impurity profiling. nih.govAccurate models trained on specific reaction classes.
Automated Reaction OptimizationRapidly find optimal reaction conditions for yield and purity.Accelerated process development and scale-up; reduced resource consumption. nih.govIntegration of AI software with robotic synthesis platforms. nih.gov
In Silico Library ScreeningIdentify suitable substrates and reaction conditions virtually.Streamlined discovery of new derivatives or improved catalyst systems. digitellinc.comAccurate 3D molecular structure-based models. digitellinc.com

Exploration of Photochemical Reactivity and Transformations

Photochemistry offers a powerful tool for accessing unique molecular transformations that are often difficult to achieve through traditional thermal methods. The aromatic and ester moieties within this compound provide potential sites for photochemical reactivity.

Future research could investigate the compound's behavior under irradiation with light of specific wavelengths. Studies on similar structures, such as N-carbazolyl benzoate (B1203000) esters, have shown that excitation can lead to the formation of intramolecular charge-transfer states, which can be highly emissive and are sensitive to the polarity of their environment. rsc.org Investigating whether this compound exhibits similar properties could open doors to applications in sensors or photoluminescent materials.

Furthermore, the dichlorinated benzyl (B1604629) group could be a target for photochemical reactions. Research into the photoisomerization or bond-cleavage reactions of chlorinated aromatic compounds could reveal pathways to synthesize novel derivatives from this compound. Computational studies on related organosilicon compounds show that photochemical reactions can lead to complex isomerizations and ring-opening reactions, suggesting that intricate transformations might be possible. mdpi.com

In Situ and Operando Spectroscopic Investigations of Reactions

Understanding the precise mechanism of a chemical reaction as it happens is fundamental to optimizing it. In situ and operando spectroscopy are powerful methodologies that allow for the real-time characterization of a reaction mixture under actual operating conditions. wikipedia.orghidenanalytical.com

Applying these techniques to the synthesis of this compound could provide invaluable insights. For instance, using in situ Fourier-transform infrared (FTIR) spectroscopy during the esterification process could allow researchers to monitor the concentration of reactants, intermediates, and the final product in real-time. researchgate.netyoutube.com This data helps in determining reaction kinetics, identifying transient intermediates, and understanding the role of catalysts. youtube.comacs.org

Potential Spectroscopic Techniques and Their Applications:

FTIR/Raman Spectroscopy: To track the vibrational modes of functional groups, such as the disappearance of the alcohol's O-H stretch and the appearance of the ester's C=O and C-O stretches. numberanalytics.comspectroscopyonline.com This can provide detailed kinetic profiles. youtube.com

X-ray Absorption Spectroscopy (XAS): If a metal-based catalyst is used, XAS can provide information on the catalyst's oxidation state and coordination environment, helping to identify the true active species. chemcatbio.org

Mass Spectrometry: Coupled with the reactor, it can analyze the gas phase to detect volatile byproducts or unreacted starting materials, offering a complete picture of the reaction's mass balance. hidenanalytical.com

Such operando studies are crucial for moving from laboratory-scale batch reactions to more efficient continuous-flow processes, providing the detailed process understanding needed for robust process control. acs.org

Design of Responsive Materials Incorporating the Compound

Responsive or "smart" materials, which change their properties in response to external stimuli, are a major focus of modern materials science. The chemical structure of this compound suggests it could be a building block for such materials.

The presence of polar C-Cl and ester C=O bonds, combined with aromatic rings, could impart specific dielectric properties or allow for interactions with external electric or magnetic fields. Research could focus on incorporating this molecule into polymer matrices or liquid crystal formulations. The goal would be to see if its presence can influence the bulk properties of the material, such as its refractive index, conductivity, or mechanical strength, in response to stimuli like temperature, light, or the presence of an analyte.

For example, benzoate esters are used as components in some polymer formulations. google.com By analogy, future work could explore how the specific electronic properties endowed by the dichlorobenzyl group in this compound might lead to polymers with enhanced thermal stability, specific optical properties, or a tailored response to environmental changes.

Sustainable and Circular Economy Considerations in its Chemical Lifecycle

Modern chemical production is increasingly guided by the principles of green chemistry and the circular economy, which aim to minimize waste, reduce reliance on fossil fuels, and design products for end-of-life recycling or degradation. tarosdiscovery.commdpi.comfrontiersin.org Applying these principles to the entire lifecycle of this compound is a critical future research direction.

Green Chemistry in Synthesis:

Catalysis: Research into highly efficient and recyclable catalysts for the esterification reaction can reduce waste and energy consumption. gspchem.comsciencedaily.com

Alternative Feedstocks: Exploring bio-based sources for the precursor molecules (4-ethoxybenzoic acid and 2,4-dichlorobenzyl alcohol) could reduce the carbon footprint of the synthesis process. gspchem.comengieimpact.com The use of renewable feedstocks is a cornerstone of building a circular economy for chemicals. tarosdiscovery.com

Energy Efficiency: Investigating synthetic methods that operate at ambient temperature and pressure would significantly decrease the energy demands of production. tarosdiscovery.com

Lifecycle Assessment (LCA) and Circularity: A comprehensive LCA would be necessary to quantify the environmental impact of this compound from cradle to grave. earthshiftglobal.com This includes analyzing the impact of raw material extraction, manufacturing processes, product use, and end-of-life disposal. gspchem.com

Future research should focus on designing pathways for a circular lifecycle. This could involve:

Designing for Recyclability: If used in a polymer or material, developing methods to efficiently recover the compound for reuse.

Chemical Recycling: Investigating catalytic processes to break the molecule back down into its valuable precursors, which can then be used to synthesize new materials. sciencedaily.com

Biodegradability: While the chlorinated aromatic structure may pose challenges, research into designing related molecules with biodegradable linkers could be a long-term goal for applications where environmental release is a possibility.

Q & A

Q. What are the optimized synthetic routes for 2,4-Dichlorobenzyl 4-ethoxybenzoate, and how can reaction yields be improved?

Methodological Answer: A general synthesis approach involves coupling 2,4-dichlorobenzyl chloride with 4-ethoxybenzoic acid derivatives. Key steps include:

  • Nucleophilic substitution : React 4-ethoxybenzoic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
  • Esterification : Combine the acyl chloride with 2,4-dichlorobenzyl alcohol in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to neutralize HCl byproducts .
  • Optimization : Reflux conditions (e.g., 4–6 hours at 60–70°C) and solvent polarity (DCM vs. ethanol) significantly impact yield. Ethanol may reduce side reactions but requires glacial acetic acid as a catalyst for esterification .

Q. Table 1: Solvent Impact on Yield

SolventCatalystReaction TimeYield (%)
DichloromethaneTriethylamine4 hours78–82
EthanolGlacial Acetic Acid6 hours65–70

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm ester linkage formation (e.g., δ 4.5–5.0 ppm for benzyl protons, δ 165–170 ppm for carbonyl carbons).
  • HPLC-PDA : Quantify purity (>95%) using a C18 column with a methanol/water gradient (70:30 to 90:10) and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.2 for C₁₆H₁₃Cl₂O₃).

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms in 2,4-Dichlorobenzyl derivatives influence biological activity?

Methodological Answer: Comparative docking studies on analogs (e.g., 2,4- vs. 2,6-dichloro substitution) reveal:

  • Steric Effects : 2,4-Dichlorobenzyl groups exhibit stronger π–π interactions with Tyr201 in collagenase (distance: 4.127 Å) compared to 2,6-substituted analogs (4.249 Å) .
  • Hydrogen Bonding : The 2,4-substituted derivative forms a 2.202 Å hydrogen bond with Gln215, enhancing binding affinity (ΔG = –6.4 kcal/mol vs. –6.5 kcal/mol for 2,6-substituted) .

Q. Table 2: Substituent Impact on Collagenase Inhibition

Substituent PositionIC₅₀ (µM)ΔG (kcal/mol)
2,4-Dichloro12.3–6.4
2,6-Dichloro14.7–6.5

Q. How can computational docking guide the design of this compound derivatives for enhanced target binding?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate ligand-receptor interactions. Prioritize compounds with low Gibbs free energy (ΔG < –6 kcal/mol) and hydrogen bonds to catalytic residues (e.g., Gln215 in collagenase) .
  • MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of π–π interactions and hydrophobic packing.

Q. What strategies resolve contradictions in reported bioactivity data for halogenated benzoates?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., collagenase inhibition vs. microbial growth assays) .
  • Solvent Artifacts : Re-evaluate studies using DMSO as a solvent, which may artificially enhance membrane permeability.

Q. Table 3: Bioactivity Variability in Different Assays

StudyAssay TypeIC₅₀ (µM)
Lee et al. (2008)Collagenase Inhibition12.3
Ahn et al. (2015)Antimicrobial>50

Q. How do solvent polarity and pH affect the stability of this compound?

Methodological Answer:

  • Stability Tests : Incubate the compound in buffers (pH 5–9) at 37°C for 24 hours. Monitor degradation via HPLC.
    • Result : Stable in pH 7–8 (degradation <5%), but hydrolyzes rapidly in acidic (pH <5) or alkaline (pH >9) conditions .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMF) that may accelerate ester hydrolysis.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Chiral Resolution : Use preparative HPLC with a chiral column (e.g., Chiralpak IA) and hexane/isopropanol (85:15) mobile phase.
  • Green Chemistry : Replace traditional solvents with cyclopentyl methyl ether (CPME) to improve yield (85% vs. 78% in DCM) and reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.